![molecular formula C17H22N2O8 B14627584 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid CAS No. 58173-41-4](/img/structure/B14627584.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is an organic compound that belongs to the class of dipeptides This compound is characterized by the presence of a methoxyphenyl group, an alanyl group, and a glutamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid typically involves the chemical condensation of benzyloxycarbonyl-L-alanine and methyl glutamate. This process can be facilitated by using activated esters or triphenyl phosphine/hexachloroethane condensation methods . The reaction conditions often require amino acid activation, subunit protection, and subsequent removal of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the rest of the structure.
N-(4-Aminobenzoyl)-L-glutamic acid: Contains a similar glutamic acid moiety but has an aminobenzoyl group instead of the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the peptide linkage.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
58173-41-4 |
|---|---|
Fórmula molecular |
C17H22N2O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H22N2O8/c1-10(15(22)19-13(16(23)24)7-8-14(20)21)18-17(25)27-9-11-3-5-12(26-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,18,25)(H,19,22)(H,20,21)(H,23,24)/t10-,13-/m0/s1 |
Clave InChI |
KGRRRLOUVSDXCT-GWCFXTLKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
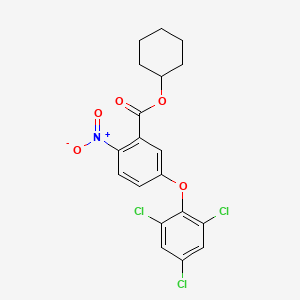
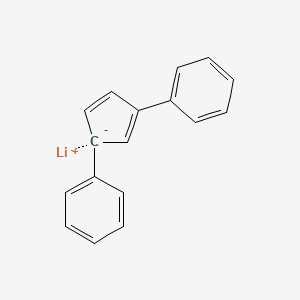

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
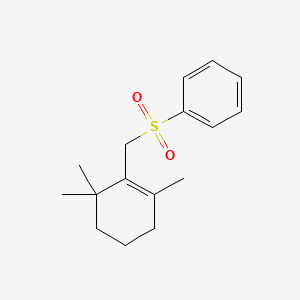
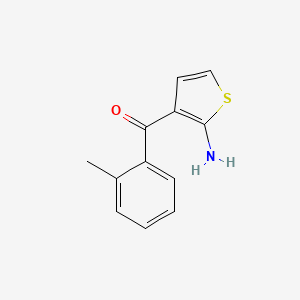
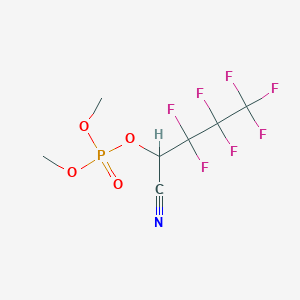
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
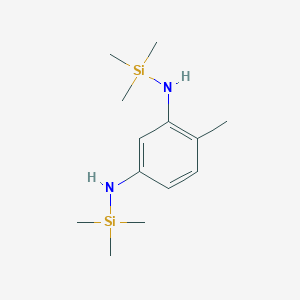
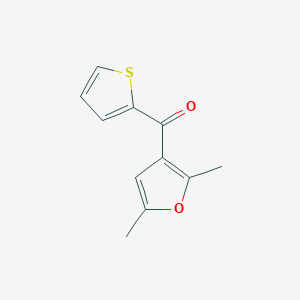

![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
